Reticulin

Übersicht

Beschreibung

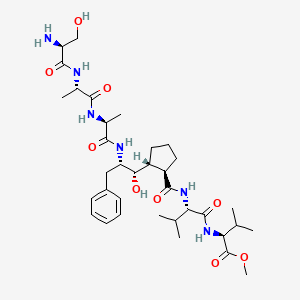

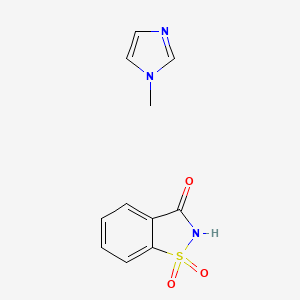

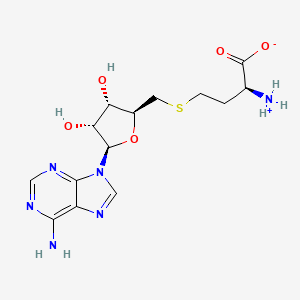

(S)-reticuline is the (S)-enantiomer of reticuline. It has a role as an EC 2.1.1.116 [3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase] inhibitor. It is a conjugate base of a (S)-reticulinium(1+). It is an enantiomer of a (R)-reticuline.

Reticuline is a natural product found in Neolitsea aciculata, Magnolia officinalis, and other organisms with data available.

See also: Peumus boldus leaf (part of).

Wissenschaftliche Forschungsanwendungen

Zwischenprodukt bei der Produktion von Benzylisoquinolin-Alkaloiden (BIAs)

Reticulin ist ein wichtiges Zwischenprodukt bei der Produktion von Benzylisoquinolin-Alkaloiden (BIAs) . BIAs sind eine Gruppe von pflanzlichen Sekundärmetabolieten, die aufgrund ihrer vielfältigen pharmazeutischen Aktivitäten als Ziel für die Medikamentenentwicklung identifiziert wurden .

Produktion von medizinischen Alkaloiden

This compound ist der Vorläufer vieler pharmakologisch nützlicher Verbindungen wie Morphin (ein Analgetikum), Codein (ein Antitussivum) und Berberin (ein Antibiotikum) . Diese Alkaloide werden von Pflanzen produziert und dienen als Rohstoffe für Pharmazeutika .

Mikrobielle Produktion

Die Produktion von pflanzlichen Sekundärmetabolieten durch Mikroorganismen unter Verwendung der synthetischen Biologie hat erhebliche Aufmerksamkeit erregt . This compound kann durch mikrobielle Fermentation hergestellt werden, eine kostengünstigere Methode im Vergleich zur Extraktion aus Pflanzen .

Zentralnervensystem-Depressivum

Experimente an Nagetieren deuten darauf hin, dass this compound starke zentralnervendämpfende Wirkungen besitzt . Diese Eigenschaft könnte möglicherweise für die Entwicklung neuer Medikamente genutzt werden.

Produktion von Protoberberin- und Morphin-Zwischenprodukten

This compound kann zur Synthese von Protoberberin-Zwischenprodukten und Morphin-Zwischenprodukten verwendet werden . Dies eröffnet Möglichkeiten für die Produktion einer breiten Palette medizinischer Verbindungen.

Neurotoxizität und Parkinsonismus

This compound ist giftig für dopaminerge Neuronen und kann eine Form von atypischem Parkinsonismus, bekannt als Guadeloupeanischer Parkinsonismus, verursachen . Diese Eigenschaft ist wichtig in der neurologischen Forschung, insbesondere im Studium neurodegenerativer Erkrankungen.

Wirkmechanismus

Target of Action

Reticuline, also known as (S)-Reticuline, is a chemical compound found in a variety of plants and is one of the alkaloids found in opium . It is an important intermediate of benzylisoquinoline alkaloids (BIAs) biosynthesis and is often a target of BIA production in microbial cells and plant cells .

Mode of Action

Reticuline has been reported to inhibit calcium transport . Calcium transport inhibition is effective for antihypertension . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Biochemical Pathways

Reticuline is a key intermediate in the biosynthesis of various isoquinoline alkaloids (IQAs). Most IQAs are biosynthesized via (S)-reticuline . The biosynthesis of reticuline involves a series of transmethylation steps catalyzed by methyltransferases, norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase (4’OMT), and the hydroxylation step catalyzed by CYP80B1 .

Pharmacokinetics

It is known that reticuline is produced from dopamine using escherichia coli in a fermentative process .

Result of Action

Reticuline possesses potent central nervous system depressing effects . It is the precursor of morphine and many other alkaloids . It is also toxic to dopaminergic neurons causing a form of atypical parkinsonism known as Guadeloupean Parkinsonism .

Action Environment

The action of Reticuline can be influenced by various environmental factors. For instance, the production of Reticuline and related BIAs can be facilitated by microbial fermentation, which can be influenced by factors such as temperature, pH, and nutrient availability .

Biochemische Analyse

Biochemical Properties

Reticuline plays a crucial role in biochemical reactions, particularly in the biosynthesis of IQAs . It interacts with various enzymes and proteins, including 1,2-dehydroreticuline reductase, which stereoselectively reduces the prochiral natural intermediate 1,2-dehydroreticuline to produce Reticuline .

Cellular Effects

The effects of Reticuline on various types of cells and cellular processes are largely related to its role as an intermediate in the biosynthesis of IQAs

Molecular Mechanism

Reticuline exerts its effects at the molecular level through its interactions with enzymes involved in the biosynthesis of IQAs . For instance, it is a substrate for the enzyme 1,2-dehydroreticuline reductase, which converts it into ®-Reticuline .

Temporal Effects in Laboratory Settings

Current studies focus on its role in the production of IQAs by microbial fermentation .

Metabolic Pathways

Reticuline is involved in the metabolic pathways of IQAs . It interacts with enzymes such as 1,2-dehydroreticuline reductase , which plays a key role in its conversion into other IQAs.

Transport and Distribution

The transport and distribution of Reticuline within cells and tissues are largely related to its role in the biosynthesis of IQAs

Subcellular Localization

Current studies focus on its role in the biosynthesis of IQAs .

Eigenschaften

IUPAC Name |

(1S)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317199 | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-19-8 | |

| Record name | (+)-Reticuline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reticuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Reticuline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETICULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X35Z551WT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Reticuline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of reticuline in BIA biosynthesis?

A1: Reticuline serves as a central branch-point intermediate in the biosynthesis of various BIAs. Depending on the plant species and specific enzymes involved, (S)-reticuline can be converted into a variety of alkaloids, including morphine, codeine, sanguinarine, berberine, and noscapine [, , , , ].

Q2: How is (S)-reticuline biosynthesized?

A2: (S)-Reticuline biosynthesis starts with the amino acid tyrosine. It involves a series of enzymatic reactions, including condensation, N-methylation, hydroxylation, and O-methylation steps. Key enzymes involved include norcoclaurine synthase (NCS), N-methyltransferases (NMTs), and O-methyltransferases (OMTs) [, , , ].

Q3: Can (S)-reticuline be converted to (R)-reticuline, and if so, what is the significance of this conversion?

A3: Yes, (S)-reticuline can be converted to (R)-reticuline by the enzyme reticuline epimerase (REPI), also known as (S)- to (R)-reticuline (STORR) []. This epimerization is crucial for the biosynthesis of morphine and codeine, as these alkaloids are derived from (R)-reticuline [, ].

Q4: Are there plant species that synthesize BIAs without utilizing reticuline epimerase?

A4: Yes, research suggests that Sinomenium acutum synthesizes BIAs such as sinomenine, magnoflorine, and tetrahydropalmatine without a REPI/STORR homolog. This suggests the presence of alternative, REPI-independent pathways for BIA biosynthesis in this species [].

Q5: What is known about the subcellular localization of reticuline biosynthesis?

A5: Studies using opium poppy cell cultures indicate that enzymes involved in early steps of reticuline biosynthesis, such as CYP80B1 (N-methylcoclaurine 3'-hydroxylase) and BBE (berberine bridge enzyme), are associated with the endoplasmic reticulum (ER). This suggests that the ER plays a role in BIA biosynthesis and transport [].

Q6: Which enzymes utilize reticuline as a substrate in BIA biosynthesis?

A6: Several enzymes utilize reticuline, showcasing the compound's role as a central precursor. These include:

- Berberine bridge enzyme (BBE): Converts (S)-reticuline to (S)-scoulerine, directing it towards sanguinarine biosynthesis [, , ].

- Salutaridine synthase (CYP719A1): Catalyzes the conversion of (R)-reticuline to salutaridine, a precursor to morphine [, ].

- Reticuline 7-O-methyltransferase: Catalyzes the formation of laudanine from reticuline, an important step in the biosynthesis of morphine and other BIAs [].

- Reticuline N-methyltransferase (RNMT): Specifically converts (R)- and (S)-reticuline to their corresponding N-methylated derivatives, directing them towards magnoflorine biosynthesis [].

Q7: What is the role of O-methyltransferases in the biosynthesis of specific BIAs?

A8: OMTs catalyze regiospecific O-methylation, contributing to BIA diversity. Studies on California poppy identified an OMT (G3) with specific activity towards scoulerine, suggesting its role in chelerythrine biosynthesis []. In opium poppy, SOMT1, SOMT2, and SOMT3 OMTs are implicated in noscapine biosynthesis through sequential O-methylation steps [].

Q8: Can reticuline be produced in microbes?

A9: Yes, researchers have successfully engineered microbes like Escherichia coli and Saccharomyces cerevisiae to produce reticuline from simple carbon sources or precursors like dopamine [, , , ].

Q9: What are the challenges and strategies for improving microbial reticuline production?

A9: Challenges include low production titers, enzyme toxicity, and inefficient pathway flux. Strategies to address these include:

- Optimizing gene expression levels and enzyme ratios [].

- Identifying and utilizing efficient enzymes from various plant sources [, , ].

- Engineering transport systems to improve substrate uptake and product secretion [].

- Compartmentalizing toxic enzymes within organelles like peroxisomes [].

Q10: What are the reported pharmacological activities of reticuline?

A10: Reticuline and its derivatives exhibit a range of pharmacological activities, including:

- Anti-inflammatory effects: Studies indicate that reticuline can reduce inflammation in models of obesity-associated asthma and other inflammatory conditions, potentially through modulating JAK2/STAT3 and NF-κB signaling pathways [, ].

- Hair growth stimulation: (S)-Reticuline has been shown to stimulate the proliferation of cultured murine hair follicle cells, suggesting potential as a hair growth agent [].

- Cardiovascular effects: Reticuline displays hypotensive effects in rats, likely through a combination of mechanisms, including nitric oxide release, muscarinic receptor activation, and calcium channel blockade [].

- Anticancer activity: Computational docking studies suggest that reticuline may interact with and potentially inhibit key proteins involved in colorectal cancer, warranting further investigation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Tetrazole-5-carboxamide, N-[2-(4-methoxyphenyl)-4-thiazolyl]-](/img/structure/B1680467.png)

![Benzothiazole,3-acetyl-2,3-dihydro-2-[5-methoxy-2-[4-[methyl[2-(3,4,5-trimethoxyphenyl)ethyl]amino]butoxy]phenyl]-,monohydrochloride, (2S)- (9CI)](/img/structure/B1680468.png)

![[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)